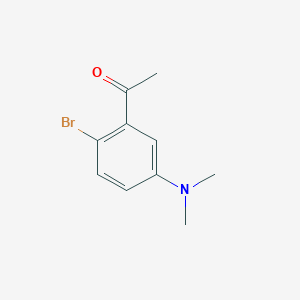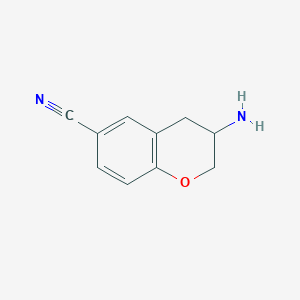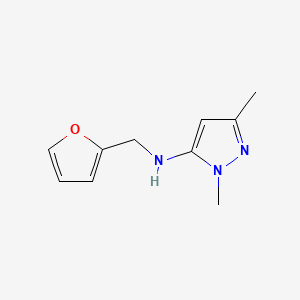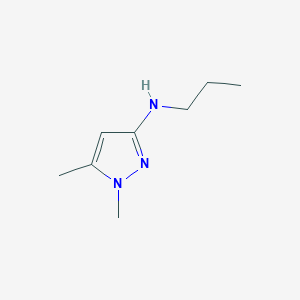![molecular formula C12H19ClN2O B11734647 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride](/img/structure/B11734647.png)
3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride: is a chemical compound with the molecular formula C12H18N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride typically involves the following steps:
Formation of the piperidine ring: This can be achieved through various methods such as hydrogenation, cyclization, or cycloaddition reactions.
Introduction of the aminopiperidine moiety: This step involves the reaction of piperidine with an appropriate amine source under controlled conditions.
Attachment of the phenol group: This can be done through substitution reactions where the aminopiperidine reacts with a phenol derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 3-[(3-Aminopiperidin-1-yl)methyl]phenol
- 3-{[(3R)-3-aminopiperidin-1-yl]methyl}phenol
Comparison:
- Structural Differences: While similar in structure, these compounds may differ in the position or configuration of functional groups.
- Unique Properties: 3-[(3-Aminopiperidin-1-yl)methyl]phenol hydrochloride may exhibit unique chemical and biological properties due to the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity.
Propriétés
Formule moléculaire |
C12H19ClN2O |
|---|---|
Poids moléculaire |
242.74 g/mol |
Nom IUPAC |
3-[(3-aminopiperidin-1-yl)methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c13-11-4-2-6-14(9-11)8-10-3-1-5-12(15)7-10;/h1,3,5,7,11,15H,2,4,6,8-9,13H2;1H |
Clé InChI |
ULSGPUZSKGDZMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=CC(=CC=C2)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11734592.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![4-[({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11734597.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11734643.png)
![(2R,3R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)-9H-purin-9-yl]oxolane-3,4-diol](/img/structure/B11734645.png)



![N-[(2,3-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11734673.png)

